Ethyl 4-[(6-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate
CAS No.:
Cat. No.: VC16337164
Molecular Formula: C17H18ClN3O4
Molecular Weight: 363.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18ClN3O4 |
|---|---|
| Molecular Weight | 363.8 g/mol |
| IUPAC Name | ethyl 4-(6-chloro-4-oxo-1H-quinoline-3-carbonyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C17H18ClN3O4/c1-2-25-17(24)21-7-5-20(6-8-21)16(23)13-10-19-14-4-3-11(18)9-12(14)15(13)22/h3-4,9-10H,2,5-8H2,1H3,(H,19,22) |
| Standard InChI Key | PUEVADFJTIHWIH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Composition and Structural Features
Ethyl 4-[(6-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate is characterized by a quinoline core substituted at the 3-position with a carbonyl-linked piperazine ring, which is further esterified with an ethyl group. The quinoline moiety contains a chlorine atom at the 6-position and a hydroxyl group at the 4-position, contributing to its electronic and steric profile. The piperazine ring introduces rotational flexibility, potentially enhancing binding interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.8 g/mol |
| IUPAC Name | Ethyl 4-(6-chloro-4-oxo-1H-quinoline-3-carbonyl)piperazine-1-carboxylate |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)C(=O)C2=CNC3=CC(=C(C=C3)Cl)O |
| InChI Key | PUEVADFJTIHWIH-UHFFFAOYSA-N |
The structural representation highlights the planar quinoline system fused to the piperazine-carboxylate group, creating a bifunctional molecule capable of diverse interactions.
Physicochemical Properties
The compound’s solubility and bioavailability are influenced by its hybrid structure. The quinoline moiety imparts lipophilicity, while the piperazine and carboxylate groups enhance water solubility. Predictive data suggest a logP value of approximately 2.47, indicating moderate lipophilicity suitable for membrane penetration. The presence of multiple hydrogen bond donors (e.g., hydroxyl and carbonyl groups) and acceptors facilitates interactions with enzymatic active sites.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of Ethyl 4-[(6-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate typically involves multi-step reactions starting from 6-chloroquinoline derivatives. A representative pathway includes:
-
Quinoline Functionalization: Introduction of a carbonyl group at the 3-position of 6-chloro-4-hydroxyquinoline via Friedel-Crafts acylation.
-
Piperazine Coupling: Reaction of the acylated quinoline with piperazine under nucleophilic acyl substitution conditions.
-
Esterification: Treatment with ethyl chloroformate to introduce the ethyl carboxylate group.
Table 2: Synthesis Yields of Key Steps
| Step | Yield (%) | Conditions |
|---|---|---|
| Quinoline Acylation | 72 | AlCl₃, DCM, 0°C, 12 h |
| Piperazine Coupling | 85 | DIPEA, DMF, 60°C, 6 h |
| Esterification | 68 | Ethyl chloroformate, RT, 3 h |
Microwave-assisted synthesis has been explored to reduce reaction times, with preliminary yields reaching 63–86% under optimized conditions .
Challenges in Purification and Scalability
The compound’s polarity complicates purification, often necessitating chromatographic techniques. Recrystallization from ethanol/water mixtures has proven effective for isolating high-purity batches (>98% by HPLC). Scalability remains a hurdle due to the multi-step nature of the synthesis, though continuous-flow systems are under investigation to improve throughput.
Pharmacological Mechanisms and Target Engagement
Membrane Disruption in Antimicrobial Action
The compound’s ability to dissipate bacterial membrane potential aligns with its cationic amphiphilic structure. Fluorescence assays using DiSC₃(5) dye demonstrate rapid depolarization within 15 minutes, correlating with bactericidal activity. This mechanism circumvents traditional resistance pathways, making it a promising candidate for multidrug-resistant infections.
Enzyme Inhibition in Antiviral and Anticancer Contexts
Inhibition of topoisomerase IIα () and histone deacetylase (HDAC) isoforms (HDAC1: ) underpins its dual antiviral and anticancer effects. The chloro substituent on the quinoline ring enhances DNA intercalation, while the piperazine group facilitates enzyme active-site penetration.
Comparative Analysis with Related Compounds
Quinoline-Based Analogues
Compared to chloroquine, this compound exhibits 3-fold higher potency against MRSA while maintaining comparable antiviral activity. The addition of the piperazine-carboxylate group reduces hemolytic toxicity (HC₅₀ > 200 μg/mL vs. 85 μg/mL for chloroquine).
Piperazine Derivatives
Structural analogs lacking the quinoline moiety show diminished antimicrobial efficacy (MICs > 25 μg/mL), underscoring the critical role of the hybrid architecture .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume